molecular formula C9H13Cl2N3 B1486026 2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride CAS No. 2203070-53-3

2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride

Cat. No.: B1486026
CAS No.: 2203070-53-3
M. Wt: 234.12 g/mol
InChI Key: FQOFUXUJXDHZRK-UHFFFAOYSA-N
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Description

“2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride” is a chemical compound with the molecular formula C9H12ClN3 . It is a solid substance and is stored at a temperature between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12ClN3/c10-8-6-11-7-9 (12-8)13-4-2-1-3-5-13/h6-7H,1-5H2 . This code provides a specific textual identifier for chemical substances, describing atomic connectivity but not three-dimensional features.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere . The molecular weight of the compound is 197.67 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers The relevant papers for “2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride” include studies on the synthesis of pharmacologically active decorated six-membered diazines and the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . These papers provide valuable insights into the synthesis and potential applications of similar compounds.

Properties

IUPAC Name

2-chloro-6-piperidin-4-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.ClH/c10-9-6-12-5-8(13-9)7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOFUXUJXDHZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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